molecular formula C6H6Cl2N2O B13668673 (2,4-Dichloro-6-methylpyrimidin-5-yl)methanol

(2,4-Dichloro-6-methylpyrimidin-5-yl)methanol

Cat. No.: B13668673
M. Wt: 193.03 g/mol
InChI Key: FNBZSQMOTCBZDH-UHFFFAOYSA-N
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Description

(2,4-Dichloro-6-methylpyrimidin-5-yl)methanol is a chemical compound with the molecular formula C6H6Cl2N2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichloro-6-methylpyrimidin-5-yl)methanol typically involves the chlorination of 6-methyluracil followed by a series of reactions to introduce the methanol group. One common method involves the following steps:

    Chlorination: 6-methyluracil is treated with phosphorus oxychloride (POCl3) to yield 2,4-dichloro-6-methylpyrimidine.

    Hydroxymethylation: The 2,4-dichloro-6-methylpyrimidine is then reacted with formaldehyde and a base, such as sodium hydroxide (NaOH), to introduce the hydroxymethyl group, forming this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichloro-6-methylpyrimidin-5-yl)methanol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.

Common Reagents and Conditions

    Substitution: Reagents such as amines (e.g., aniline) or thiols (e.g., thiophenol) are used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Products include various substituted pyrimidines.

    Oxidation: Products include 2,4-dichloro-6-methylpyrimidine-5-carboxylic acid.

    Reduction: Products include 2,4-dichloro-6-methylpyrimidine-5-methyl.

Scientific Research Applications

(2,4-Dichloro-6-methylpyrimidin-5-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2,4-Dichloro-6-methylpyrimidin-5-yl)methanol involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interfere with nucleic acid synthesis. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-6-methylpyrimidine: Lacks the hydroxymethyl group.

    2,4-Dichloro-5-methylpyrimidine: Has a different substitution pattern.

    2,4-Dichloro-6-methylpyrimidine-5-carboxylic acid: An oxidized form of the compound.

Properties

Molecular Formula

C6H6Cl2N2O

Molecular Weight

193.03 g/mol

IUPAC Name

(2,4-dichloro-6-methylpyrimidin-5-yl)methanol

InChI

InChI=1S/C6H6Cl2N2O/c1-3-4(2-11)5(7)10-6(8)9-3/h11H,2H2,1H3

InChI Key

FNBZSQMOTCBZDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)Cl)CO

Origin of Product

United States

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